4-[3-(DIETHYLAMINO)PROPYL]-5-{3-[(4-ETHOXYPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
4-[3-(DIETHYLAMINO)PROPYL]-5-{3-[(4-ETHOXYPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(DIETHYLAMINO)PROPYL]-5-{3-[(4-ETHOXYPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps. One common approach is the alkylation of 1H-1,2,4-triazole-3-thiol with appropriate alkyl halides under basic conditions. The reaction is often carried out in solvents like acetone or dimethylformamide (DMF) with bases such as potassium carbonate or sodium hydride to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[3-(DIETHYLAMINO)PROPYL]-5-{3-[(4-ETHOXYPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the phenyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
4-[3-(DIETHYLAMINO)PROPYL]-5-{3-[(4-ETHOXYPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antifungal activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[3-(DIETHYLAMINO)PROPYL]-5-{3-[(4-ETHOXYPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The compound’s thiol group can undergo redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole-3-thiol: A simpler triazole derivative with similar reactivity but fewer functional groups.
Fluconazole: A triazole-based antifungal drug with a different substitution pattern on the triazole ring.
Voriconazole: Another antifungal agent with a triazole core, used for its broad-spectrum activity.
Uniqueness
4-[3-(DIETHYLAMINO)PROPYL]-5-{3-[(4-ETHOXYPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-[3-(diethylamino)propyl]-3-[3-[(4-ethoxyphenoxy)methyl]phenyl]-1H-1,2,4-triazole-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2S/c1-4-27(5-2)15-8-16-28-23(25-26-24(28)31)20-10-7-9-19(17-20)18-30-22-13-11-21(12-14-22)29-6-3/h7,9-14,17H,4-6,8,15-16,18H2,1-3H3,(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTNZPGEDLBETB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(=NNC1=S)C2=CC=CC(=C2)COC3=CC=C(C=C3)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.